Bienvenue dans la boutique en ligne BenchChem!

6-chloro-1H-purine

Nucleophilic Aromatic Substitution Purine Nucleoside Synthesis Leaving Group Reactivity

6-Chloro-1H-purine (6-chloropurine) is a C6-halogenated purine base (C₅H₃ClN₄, MW 154.56) that functions primarily as a versatile electrophilic building block for nucleoside analogue synthesis and heterocyclic derivatization. Its single chlorine substituent at the purine 6-position provides a tunable leaving group for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and enzymatic transglycosylation reactions, distinguishing it from both more reactive (6-fluoro, 6-bromo) and less reactive (6-iodo) halogenated purine congeners.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
Cat. No. B7734080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-purine
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC2=C(N1)Cl
InChIInChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
InChIKeyZKBQDFAWXLTYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-purine (CAS 87-42-3): Baseline Identity and Procurement-Relevant Profile


6-Chloro-1H-purine (6-chloropurine) is a C6-halogenated purine base (C₅H₃ClN₄, MW 154.56) that functions primarily as a versatile electrophilic building block for nucleoside analogue synthesis and heterocyclic derivatization [1]. Its single chlorine substituent at the purine 6-position provides a tunable leaving group for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and enzymatic transglycosylation reactions, distinguishing it from both more reactive (6-fluoro, 6-bromo) and less reactive (6-iodo) halogenated purine congeners [2]. The compound exhibits moderate aqueous solubility (0.5% at 20 °C; ~5 g/L) and good solubility in DMSO (≥30 mg/mL) and DMF, with a decomposition point above 300 °C [1]. Commercially available at purities ranging from 95% to ≥99% (HPLC), 6-chloropurine serves as a critical intermediate in pharmaceutical synthesis, particularly in routes to anticancer and antiviral nucleoside drugs [3].

6-Chloro-1H-purine: Why In-Class Halopurine Interchange Requires Quantitative Justification


Although 6-chloropurine, 6-bromopurine, 6-iodopurine, and 6-fluoropurine all share the purine scaffold with a single C6 halogen, their reactivity profiles diverge substantially across reaction classes. The SNAr displacement reactivity order with aliphatic amines (BuNH₂/MeCN) is F ≫ Br > Cl > I, spanning a reactivity range where the fluoro analogue reacts too rapidly for practical kinetic measurement while the iodo analogue is essentially inert under identical conditions [1]. Conversely, with weakly basic aromatic amines (aniline without acid catalysis), the order reverses: I > Br > Cl > F, with the iodo compound exhibiting a ~50 min induction period versus ~6 h for the fluoro analogue [1]. In enzyme-mediated transglycosylation, 6-chloropurine achieves markedly higher productivity than its bromo and iodo counterparts with 2′-deoxyuridine as the sugar donor [2]. These inversions of reactivity ranking depending on nucleophile class, catalyst presence, and reaction mechanism mean that substituting one 6-halopurine for another without empirical validation will produce unpredictable yields or complete reaction failure. Procurement decisions must therefore be anchored to the specific reaction chemistry intended, not merely to the shared purine core.

6-Chloro-1H-purine: Quantitative Differentiation Evidence Against Halopurine and Thiopurine Comparators


SNAr Reactivity Ranking: 6-Chloropurine Occupies a Distinct Intermediate Position Among 6-Halopurines

In a comprehensive kinetic study of SNAr displacements on protected 6-halopurine nucleosides, 6-chloropurine demonstrated intermediate reactivity that is distinct from both faster and slower congeners. With the aliphatic amine BuNH₂ in MeCN, the reactivity order was F ≫ Br > Cl > I; 6-fluoropurine reacted too fast for rate measurement even at 0 °C, while 6-iodopurine was essentially unreactive under the same conditions [1]. With MeOH/DBU in MeCN, the order shifted to F > Cl ≈ Br > I, placing 6-chloropurine roughly equivalent to 6-bromopurine [1]. With the sulfur nucleophile K⁺⁻SCOCH₃ in DMSO, the order was F > Br > I > Cl, where 6-chloropurine was the least reactive [1]. Critically, with the weakly basic aromatic amine aniline (no acid catalyst), the order inverted to I > Br > Cl > F, with the iodo analogue exhibiting an autocatalytic induction period of ~50 min versus ~6 h for the fluoro analogue; addition of TFA restored the order to F > I > Br > Cl [1]. This context-dependent reactivity profile means 6-chloropurine cannot be replaced by any single alternative halopurine without altering reaction kinetics and yield.

Nucleophilic Aromatic Substitution Purine Nucleoside Synthesis Leaving Group Reactivity

Microbial Transglycosylation Conversion Efficiency: 6-Chloropurine Outperforms 6-Bromo- and 6-Iodopurine with dUrd

In a whole-cell microbial transglycosylation system using 1 × 10¹⁰ CFU at 30 °C in phosphate buffer (pH 7), 6-chloropurine (6ChPur) demonstrated the highest conversion and productivity when paired with 2′-deoxyuridine (dUrd) as the sugar donor. Under these conditions, 6-chloropurine reached 90% conversion in 2 h with a productivity of 0.90 mM/h [1]. This was 1.5-fold higher conversion than 6-bromopurine (60% in 4 h, 0.30 mM/h) and marginally higher than 6-iodopurine (85% in 24 h, 0.07 mM/h) [1]. With uridine (Urd) as the sugar donor, 6-chloropurine achieved 68% conversion in 8 h (0.17 mM/h), again exceeding 6-bromopurine (50% in 8 h, 0.13 mM/h) and comparable to 6-iodopurine (65% in 8 h, 0.16 mM/h) [1]. The productivity advantage of 6-chloropurine with dUrd (0.90 mM/h) over 6-iodopurine (0.07 mM/h) represents an approximately 13-fold difference, which is decisive for preparative-scale enzymatic nucleoside synthesis.

Enzymatic Transglycosylation Nucleoside Analog Biocatalysis Purine Base Conversion

Palladium-Catalyzed Aryl Amination: 6-Chloropurine Requires Higher Catalyst Loading Than 6-Bromopurine but Delivers Comparable Yields

In the first detailed comparison of palladium-catalyzed aryl amination of 6-bromo- and 6-chloropurine nucleosides using Pd(OAc)₂/Xantphos/Cs₂CO₃ in toluene at 100 °C, both halogenated substrates underwent efficient C–N bond formation with aryl amines [1]. However, the bromo nucleoside derivatives required a lower catalyst loading of 5 mol% Pd(OAc)₂ / 7.5 mol% Xantphos, whereas the chloro analogues required 10 mol% Pd(OAc)₂ / 15 mol% Xantphos for good product yields, representing a 2-fold higher catalyst demand [1]. Both substrates were compatible with silyl-protected hydroxyl groups, which proved superior to acetyl protection [1]. This study provides the first direct evidence that 6-bromopurine is the more economical substrate for Pd-catalyzed amination, but 6-chloropurine remains a viable alternative when the bromo analogue is unavailable or when the chlorine atom is needed for subsequent orthogonal functionalization.

Palladium Catalysis C–N Cross-Coupling Purine Nucleoside Functionalization

Clinical Antileukemic Activity: 6-Chloropurine Is Slightly Superior to 6-Mercaptopurine in Adult Acute Leukemia

In a clinical evaluation of 30 adults with acute leukemia, 6-chloropurine produced complete remissions in 3 patients (10%) and partial remissions in 8 patients (27%), yielding an overall response rate of approximately 37% [1]. The study concluded that 6-chloropurine appeared slightly superior to 6-mercaptopurine in this population, although the pattern of response indicated a similar mechanism and range of therapeutic activity [1]. Notably, four patients known to be resistant to 6-mercaptopurine derived no benefit from 6-chloropurine, demonstrating incomplete cross-resistance but also confirming mechanistic overlap [1]. Three of four patients with chronic granulocytic leukemia also responded to 6-chloropurine [1]. This clinical evidence, while historical, establishes that 6-chloropurine is not merely a synthetic intermediate but a biologically active purine antimetabolite with demonstrable, albeit modest, therapeutic differentiation from its thiopurine analog.

Antileukemic Agents Purine Antimetabolites Clinical Chemotherapy

Aqueous Solubility Comparison: 6-Chloropurine Offers Higher Water Solubility Than 6-Bromopurine

The aqueous solubility of 6-chloropurine at 20 °C is reported as 0.5% (w/v), equivalent to approximately 5 g/L [1]. In contrast, 6-bromopurine exhibits markedly lower aqueous solubility of approximately 0.3 g/L at 20 °C [2], representing a greater than 16-fold difference. This solubility differential has practical implications for aqueous-phase reactions and for in vivo formulation development, where higher dissolved drug concentrations can improve dosing flexibility. In DMSO, 6-chloropurine reaches concentrations of at least 30 mg/mL (194 mM) , whereas 6-bromopurine is reported as soluble in DMSO to approximately 50 mM (~10 mg/mL) [3], indicating that 6-chloropurine maintains approximately 4-fold higher solubility even in the preferred organic solvent for biological assays.

Physicochemical Properties Formulation Solubility Purine Derivative Characterization

Commercial Availability and Purity Grade Differentiation: 6-Chloropurine Offers Broader High-Purity Options Than 6-Iodopurine

6-Chloropurine is widely available from multiple global suppliers at purity grades spanning 95% to ≥99% (HPLC), with Sigma-Aldrich offering ≥99% grade [1], TCI offering >98.0% (titration) with HPLC ≥97.0 area% , and Selleck offering 98% . In contrast, 6-iodopurine is predominantly available at 95% purity from major suppliers, with 98% grade being less common and commanding higher prices [2]. The pricing structure further differentiates the compounds: 6-chloropurine from Sigma-Aldrich (≥99%, 5 g) is priced at approximately 604 CNY [1], while 6-iodopurine (95%, 1 g) from Beyotime costs approximately 1,666 CNY [3], representing a roughly 5.5-fold higher cost per gram for a lower-purity product. This combination of broader high-purity availability and lower cost reinforces 6-chloropurine as the default procurement choice for large-scale synthetic applications, with 6-iodopurine reserved for specific reactions (e.g., aniline SNAr without acid) where its superior reactivity justifies the premium.

Chemical Procurement Purity Specification Supply Chain Reliability

6-Chloro-1H-purine: Evidence-Backed Application Scenarios for Scientific Procurement


Preparative-Scale Biocatalytic Synthesis of Purine 2′-Deoxynucleosides

6-Chloropurine is the preferred 6-halogenated purine base for microbial transglycosylation when 2′-deoxyuridine is the sugar donor, achieving 90% conversion in 2 h with 0.90 mM/h productivity—13-fold higher productivity than 6-iodopurine and 3-fold higher than 6-bromopurine [1]. This productivity advantage translates directly to reduced bioreactor residence time and higher throughput in preparative nucleoside analogue production.

SNAr Derivatization with Oxygen Nucleophiles Requiring Controlled Reactivity

When SNAr reactions employ methanol or other oxygen nucleophiles under DBU catalysis, 6-chloropurine exhibits reactivity roughly equivalent to 6-bromopurine (F > Cl ≈ Br > I) [2]. This makes 6-chloropurine a suitable alternative when the higher toxicity or cost of brominated intermediates must be avoided, while still providing sufficient leaving-group activation for efficient substitution.

Synthesis of 9-Alkylpurine Libraries via Alkylation in DMSO

6-Chloropurine is well-established for the preparation of 9-alkylpurines through alkylation with various substituted alkyl halides in DMSO, with commercially validated protocols and solubility of at least 30 mg/mL in DMSO enabling high-concentration reactions . Its purity availability up to ≥99% (HPLC) supports library synthesis requiring minimal purification of intermediates [3].

Anticancer Purine Antimetabolite Prodrug Design and in Vivo Studies

For preclinical in vivo studies, 6-chloropurine offers documented formulation in CMC-Na homogeneous suspension at ≥5 mg/mL for oral administration , combined with a historical clinical efficacy record showing ~37% overall response in adult acute leukemia [4]. The compound's metabolic activation via glutathione conjugation to form 6-mercaptopurine in vivo provides a distinct prodrug mechanism compared to direct 6-mercaptopurine administration [4].

Quote Request

Request a Quote for 6-chloro-1H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.